Mexrenoate potassium anhydrous

Descripción

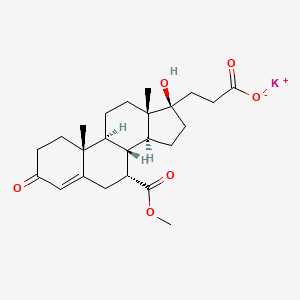

Structure

3D Structure of Parent

Propiedades

Número CAS |

41020-67-1 |

|---|---|

Fórmula molecular |

C24H33KO6 |

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C24H34O6.K/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);/q;+1/p-1/t16-,17+,18+,20-,22+,23+,24-;/m1./s1 |

Clave InChI |

FYLPNLCXMZDAEE-CKPGHUGTSA-M |

SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

SMILES canónico |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

Sinónimos |

mexrenoate potassium SC 26714 |

Origen del producto |

United States |

Advanced Organic Synthesis and Stereochemical Considerations of Mexrenoate Potassium Anhydrous

Retrosynthetic Analysis and Key Synthetic Routes to the Steroidal Pregnane (B1235032) Core

The synthesis of a complex molecule like Mexrenoate potassium anhydrous begins with a foundational understanding of its core structure, the pregnane skeleton. Retrosynthetic analysis, a method of deconstructing the target molecule into simpler precursors, is a cornerstone of this process. The pregnane core is a 21-carbon steroid characterized by a tetracyclic system of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring (the cyclopentanoperhydrophenanthrene nucleus). wikipedia.org

Total synthesis of such a steroidal core is a formidable challenge, often involving the step-by-step construction of each ring. britannica.comnumberanalytics.com These routes may start from monocyclic materials, such as a quinone, and build the other rings through a series of condensation reactions, carefully controlling the stereochemistry at each new ring fusion. britannica.com Another powerful approach is a biomimetic-type cyclization, where an open-chain molecule with strategically placed double bonds is induced to cyclize, forming the multi-ring structure with the correct stereochemistry, mimicking the natural biosynthesis of steroids like lanosterol. britannica.comnih.gov

However, for many complex steroids, partial synthesis is the more practical and commercially viable route. britannica.com This strategy involves chemically modifying abundant, naturally occurring steroids. These starting materials already possess the basic tetracyclic framework with the desired stereochemistry, significantly shortening the synthetic pathway. The choice of starting material is critical and depends on the specific functional groups that need to be introduced or altered to arrive at the final product.

Functional Group Introduction and Derivatization Strategies Leading to the Anhydrous Salt Form

Starting from a suitable pregnane precursor, the synthesis of Mexrenoate potassium involves a series of precise functional group interconversions. The structure of Mexrenoate features a Δ4,6-diene system, a C3-ketone, a 17α-hydroxy group, and a unique propanoate side chain at the C17 position, which is further esterified at the C7 position.

The introduction of the conjugated double bonds at the 4 and 6 positions is a key transformation. This can often be achieved through dehydrogenation reactions using reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The core structure of Mexrenoate is closely related to other mineralocorticoid receptor antagonists, and synthetic strategies are often shared. eshonline.orgnih.gov For instance, the synthesis of related compounds often involves creating an enolate at C3 and trapping it to introduce functionality that can be eliminated to form the Δ4 double bond, while the Δ6 bond can be introduced via allylic bromination followed by dehydrobromination.

The most distinctive feature of Mexrenoate is the opened lactone ring, which is present in related compounds like spironolactone (B1682167), resulting in a potassium carboxylate. The synthesis involves creating the 17α-(3-hydroxypropyl) side chain. This can be accomplished by reacting a 17-keto steroid with a suitable organometallic reagent, followed by oxidation and further manipulation to achieve the propanoic acid side chain. The final step in the synthesis is the formation of the anhydrous potassium salt. This is typically achieved by treating the final carboxylic acid intermediate with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in an anhydrous organic solvent like methanol (B129727) or ethanol. google.com The use of an anhydrous medium facilitates the precipitation or straightforward recovery of the desired salt, free from water. google.com

Stereoselective Synthesis and Chirality Control in this compound Precursors

The biological activity of steroids is critically dependent on their stereochemistry. The pregnane nucleus contains multiple chiral centers, and controlling the stereochemistry at each of these centers is a paramount challenge in its synthesis. When employing a partial synthesis strategy starting from a natural steroid, the inherent chirality of the starting material provides a significant advantage, as many of the required stereocenters are already correctly configured. britannica.com

For transformations during the synthesis, stereoselectivity is key. For example, the reduction of ketone groups or the addition of substituents to double bonds must be carefully controlled. The use of sterically hindered or stereodirecting reagents is common. For instance, chemo- and stereoselective reduction of ketone functionalities in steroid precursors can be achieved using reagents like L-Selectride or LiAlH4, which can provide specific stereoisomers. nih.gov The stereochemical outcome of reactions is often dictated by the steric environment of the steroid's fused ring system, where reagents will preferentially attack from the less hindered face of the molecule. ethernet.edu.et For Mexrenoate potassium, ensuring the correct configuration at C17 is crucial and is established during the introduction of the side chain.

Purification and Isolation Methodologies for Synthetic Products

Throughout the multi-step synthesis of Mexrenoate potassium, purification of intermediates and the final product is essential to remove byproducts, unreacted reagents, and solvents. The methods used are chosen based on the polarity and stability of the steroidal compounds. britannica.com

Common purification techniques include:

Crystallization : This is a widely used method for purifying solid steroidal compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. britannica.com

Chromatography : This is a powerful and versatile technique for separating complex mixtures. acs.org Different types of chromatography are employed depending on the scale and nature of the separation. rsc.org

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for monitoring reaction progress and assessing the purity of fractions. google.com Semi-preparative HPLC is a powerful tool for isolating and purifying target steroids from complex mixtures. rsc.org

Column Chromatography : This is used for large-scale purification, where the crude product is passed through a column packed with a stationary phase (like silica (B1680970) gel or alumina), and different components are eluted with a solvent system of varying polarity. google.com

Solvent Extraction : This technique separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. google.com This is useful for removing water-soluble or acid/base-labile impurities.

Interactive Table: Common Purification Techniques for Steroidal Compounds

| Technique | Principle | Application in Steroid Synthesis | References |

|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Isolation of pure solid intermediates and the final product. | britannica.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Large-scale purification of crude reaction mixtures. | google.com |

| HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and purification of small to medium quantities of product. | rsc.org |

| Solvent Extraction | Separation based on partitioning between two immiscible liquid phases. | Initial work-up of reaction mixtures to remove inorganic salts and polar impurities. | google.com |

Analytical Methodologies for Synthetic Intermediate Characterization

To ensure the success of each synthetic step and to confirm the structure of the final product, a suite of analytical methods is employed. These techniques provide detailed information about the molecular structure, purity, and stereochemistry of the synthesized compounds.

Key analytical methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for structure elucidation in steroid chemistry. britannica.com They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of functional groups and the determination of stereochemical relationships. acs.org

Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation power of chromatography with the detection and identification capabilities of MS. britannica.comtohoku.ac.jpendocrine-abstracts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as carbonyls (C=O) from ketones and esters, hydroxyls (O-H), and carbon-carbon double bonds (C=C), all of which are present in Mexrenoate potassium. acs.org

X-ray Crystallography : For crystalline solids, X-ray crystallography can provide an unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry of all chiral centers. britannica.com

Interactive Table: Analytical Methods for Steroid Characterization

| Method | Information Provided | Relevance to Mexrenoate Synthesis | References |

|---|---|---|---|

| NMR Spectroscopy | Detailed structural information, connectivity of atoms, stereochemistry. | Confirms the structure of intermediates and the final product, verifies stereochemical outcomes. | britannica.com, acs.org |

| Mass Spectrometry | Molecular weight and structural fragments. | Confirms the mass of each intermediate, aiding in identification. | tohoku.ac.jp, endocrine-abstracts.org |

| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C=C). | Monitors the introduction and modification of functional groups throughout the synthesis. | acs.org |

| X-ray Crystallography | Absolute 3D structure and stereochemistry. | Provides definitive proof of the structure and chirality of a crystalline intermediate or final product. | britannica.com |

Molecular Recognition and Receptor Ligand Dynamics of Mexrenoate Potassium Anhydrous

Mineralocorticoid Receptor Binding Kinetics and Thermodynamics

The interaction between Mexrenoate potassium and the mineralocorticoid receptor is a dynamic process characterized by its binding affinity and selectivity. This section explores the quantitative aspects of this interaction.

Quantitative Assessment of Receptor Affinity and Dissociation Constants (Ki, Kd)

Selectivity Profiling Against Other Steroid Receptors (e.g., Glucocorticoid, Androgen, Progesterone (B1679170) Receptors)

A key aspect of the pharmacological profile of a mineralocorticoid receptor antagonist is its selectivity. Cross-reactivity with other steroid receptors, such as the androgen and progesterone receptors, can lead to undesirable side effects. nih.gov Spironolactone (B1682167), a first-generation MRA, is known to interact with these receptors, causing progestational and antiandrogenic effects. nih.gov The development of subsequent antagonists, including the family to which Mexrenoate potassium belongs, aimed to improve selectivity and reduce these off-target effects. nih.gov

Studies on a closely related spirolactone analog, SC 25152, have shown that it retains a strong interaction with the mineralocorticoid receptor while having a 3- to 4-fold lower affinity for the 5α-dihydrotestosterone (DHT) receptor compared to spironolactone. oup.com This reduced affinity for the androgen receptor is a significant step towards a more specific mineralocorticoid antagonist with potentially fewer antiandrogenic side effects. oup.com

Comparative Analysis of Binding Profiles with Related Steroidal Antagonists (e.g., Spironolactone, Canrenone)

Mexrenoate potassium emerged from research programs focused on identifying more specific steroidal MRAs than the first-generation compound, spironolactone. nih.gov Spironolactone is metabolized to several active compounds, including canrenone (B1668266), which is a major dethioacetylated metabolite. nih.gov Canrenone itself is also used clinically as potassium canrenoate (B1263433). nih.gov

The potency of Mexrenoate potassium has been directly compared to spironolactone in animal models. As mentioned, dose-related natriuretic responses demonstrated that potassium mexrenoate was between 2.1 and 4.5 times more potent than spironolactone. nih.gov Another related compound, prorenoate, was found to be 4.6 times more potent than spironolactone in vivo. nih.gov This increased potency, coupled with potentially higher selectivity, positioned these compounds as potential successors to spironolactone. nih.gov

| Compound | Relative Potency vs. Spironolactone (Animal Models) |

| Potassium Mexrenoate | 2.1 to 4.5 times more potent nih.gov |

| Prorenoate | 4.6 times more potent nih.gov |

Ligand-Induced Conformational Changes and Receptor Activation States

The binding of an antagonist like Mexrenoate potassium to the mineralocorticoid receptor induces conformational changes that are distinct from those caused by an agonist like aldosterone (B195564). While specific structural studies detailing the precise conformational changes induced by Mexrenoate potassium are not available in the provided results, the mechanism of action for MRAs involves stabilizing an inactive conformation of the receptor. This prevents the necessary structural rearrangements required for the recruitment of coactivators and the initiation of transcription, effectively blocking the receptor's activity.

Downstream Cellular Signaling Cascade Interventions Mediated by Mineralocorticoid Receptor Antagonism

By blocking the mineralocorticoid receptor, Mexrenoate potassium interferes with the downstream signaling pathways normally activated by aldosterone.

Genomic Regulatory Mechanisms: Transcriptional Control of Aldosterone-Responsive Genes

Aldosterone, upon binding to the mineralocorticoid receptor, initiates a signaling cascade that leads to the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, leading to the transcriptional activation of aldosterone-responsive genes. justia.comgithub.comgithub.com These genes are involved in processes such as sodium and potassium transport. github.comgithub.com

Mexrenoate potassium, as a mineralocorticoid receptor antagonist, prevents this transcriptional activation. justia.com By competitively binding to the MR, it inhibits the binding of aldosterone and the subsequent recruitment of transcriptional machinery. This blockade of genomic signaling is the primary mechanism by which Mexrenoate potassium exerts its effects as an aldosterone antagonist.

Rapid Nongenomic Signaling Pathways and Cellular Responses

Beyond the well-established genomic pathway, which involves the regulation of gene transcription by intracellular receptors, steroid hormones can also elicit rapid cellular responses through nongenomic signaling pathways. annualreviews.org These actions are initiated within seconds to minutes and are insensitive to inhibitors of transcription and protein synthesis, suggesting a mechanism independent of gene expression. annualreviews.org The primary ligand that Mexrenoate potassium antagonizes, aldosterone, is known to activate such rapid signaling. These nongenomic effects can involve the interaction of steroids with specific receptors on the cell membrane or with nonspecific proteins and membrane lipids. annualreviews.org

Aldosterone has been shown to trigger rapid nongenomic signaling in various cell types, including those in the cardiovascular system. nih.gov These pathways can lead to the activation of second messengers and protein kinase cascades, such as the phosphorylation of ERK1/2. nih.gov Notably, some of these rapid aldosterone effects are not blocked by the classical mineralocorticoid receptor (MR) antagonist spironolactone, indicating the involvement of alternative receptors, such as the G protein-coupled estrogen receptor 30 (GPER, or GPR30), or distinct membrane-associated MRs. annualreviews.orgnih.gov

While Mexrenoate potassium is characterized as a potent antagonist of aldosterone's genomic effects at the MR, specific research into its own capacity to modulate or initiate rapid nongenomic signaling is not extensively detailed. nih.gov However, insights can be drawn from structurally related compounds. Progestins, for example, which share structural similarities with spironolactone derivatives, are known to mediate nongenomic effects that alter cellular function, including the modification of calcium (Ca2+) flow, cyclic AMP (cAMP) levels, and the mitogen-activated protein kinase (MAPK) signaling cascade. revespcardiol.org Given that Mexrenoate potassium is a derivative of spironolactone, it operates within a class of compounds known to have complex interactions with cellular signaling beyond the nuclear receptor. bioscientifica.com

The cellular responses to nongenomic steroid actions are diverse, encompassing changes in ion conductance, membrane potential, and the activation of various intracellular signaling hubs that can influence cell survival and function. annualreviews.org For instance, progesterone has been observed to have electrophysiological effects on potassium or calcium conductances in different cell types. annualreviews.org While direct evidence for Mexrenoate potassium is pending, its structural context suggests the potential for it to influence these rapid, nongenomic cellular events, either by antagonizing aldosterone's nongenomic actions or through its own intrinsic activity at membrane-bound receptors.

Interplay with Other Intracellular Receptor Systems and Signaling Hubs

The biological activity of a steroidal compound is defined not only by its primary target but also by its affinity for and activity at other intracellular steroid receptors. This cross-reactivity determines the compound's specificity and its broader physiological profile. The development of Mexrenoate potassium was part of a research effort to create more specific mineralocorticoid receptor antagonists (MRAs) than the first-generation compound, spironolactone. nih.gov Spironolactone's clinical use can be accompanied by side effects stemming from its interaction with other steroid receptors, namely the androgen and progesterone receptors. nih.gov

Research programs were initiated to identify steroidal MRAs with reduced affinity for these other receptors, aiming to isolate the therapeutic benefits of MR antagonism. nih.gov Mexrenoate potassium's congener, SC 25152 (the gamma-lactone form, as rapid equilibration occurs between the open-ring salt and closed-ring lactone in vivo), was specifically studied for this improved specificity. oup.com In vitro studies demonstrated that while retaining a high affinity for the mineralocorticoid receptor, SC 25152 possessed a significantly lower affinity for the 5α-dihydrotestosterone (DHT) receptor in both human and rat prostate tissue compared to spironolactone. oup.com This finding predicted that SC 25152, and by extension Mexrenoate potassium, would function as a more specific MRA with reduced antiandrogenic potential. oup.com

The interplay between steroid receptor systems is complex. For example, the progesterone receptor-A (PR-A) isoform has been shown to be capable of repressing the transcriptional activity of not only its B isoform but also that of the estrogen, glucocorticoid, and mineralocorticoid receptors. mdpi.com Furthermore, many synthetic progestins can bind to glucocorticoid, mineralocorticoid, and androgen receptors, leading to a wide range of effects. bioscientifica.commdpi.com Drospirenone, another spironolactone derivative, exhibits both anti-mineralocorticoid and anti-androgenic properties. bioscientifica.comnih.gov These interactions highlight the intricate network of signaling hubs that can be modulated by steroidal compounds. The targeted design of Mexrenoate's congener to minimize androgen receptor binding represents a key step in optimizing ligand-receptor dynamics for therapeutic specificity. oup.com

Interactive Data Tables

Table 1: Relative Potency of Mexrenoate Potassium

| Compound | Relative Aldosterone Antagonist Potency (vs. Spironolactone) | Animal Model | Reference |

| Mexrenoate potassium | 2.1 times | Dog | nih.gov |

| Mexrenoate potassium | 4.5 times | Rat | nih.gov |

Table 2: Comparative Receptor Affinity of Spironolactone Congeners

This table presents data for SC 25152, the lactone congener of Mexrenoate potassium.

| Compound | Receptor Target | Relative Affinity (vs. Spironolactone) | Tissue Source | Reference |

| SC 25152 | Mineralocorticoid Receptor | Retained high affinity | Human/Rat Kidney | oup.com |

| SC 25152 | DHT (Androgen) Receptor | 3- to 4-fold less affinity | Human/Rat Prostate | oup.com |

Preclinical Pharmacological Characterization and Mechanistic Research

In Vitro Cellular and Tissue-Level Pharmacodynamics of Mexrenoate Potassium Anhydrous

The in vitro effects of mexrenoate potassium are largely attributed to its active metabolite, mexrenone (B1676546), which acts as a competitive antagonist at the mineralocorticoid receptor (MR).

Modulation of Ion Homeostasis in Aldosterone-Sensitive Epithelial Cell Lines

Aldosterone (B195564) plays a crucial role in sodium and potassium homeostasis by binding to mineralocorticoid receptors in the epithelial cells of the kidney's distal nephron and colon, which promotes sodium reabsorption and potassium excretion. medkoo.com The antagonism of the mineralocorticoid receptor by mexrenone directly interferes with this process. By blocking the receptor, mexrenone inhibits the aldosterone-induced signaling cascade that leads to the increased expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. nih.govnih.gov This results in decreased sodium reabsorption and increased sodium excretion, a key mechanism for its diuretic and antihypertensive effects.

In vitro studies on isolated rat aorta rings have shown that potassium canrenoate (B1263433), a related aldosterone antagonist, can induce relaxation, suggesting a potential direct effect on vascular tone. nih.gov This effect was attributed to the inhibition of voltage-dependent Ca2+ channels, as it inhibited contractions induced by both phenylephrine (B352888) and high potassium concentrations. nih.gov While this study did not directly test mexrenoate potassium, the similar structures and mechanisms of action suggest that mexrenoate potassium may exert comparable effects on ion channels in vascular tissues.

Cellular Assays for Aldosterone-Induced Gene Expression Regulation

Aldosterone's genomic effects are mediated by the mineralocorticoid receptor, a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates the transcription of specific genes. medkoo.comnih.gov Key aldosterone-induced genes involved in sodium transport include the serum and glucocorticoid-regulated kinase 1 (SGK1) and the epithelial sodium channel (ENaC). nih.govnih.gov

Mexrenone, the active form of mexrenoate potassium, competes with aldosterone for binding to the mineralocorticoid receptor. This competitive binding prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes. nih.gov In vitro binding affinity assays have demonstrated that mexrenone possesses a high affinity for the mineralocorticoid receptor. smolecule.com The introduction of a 9α,11α-epoxy group to mexrenone was found to only marginally affect its binding affinity for the mineralocorticoid receptor, while significantly decreasing its affinity for androgen and progesterone (B1679170) receptors, indicating a high degree of specificity. nih.gov

| Receptor Binding Affinity of Mexrenone and Related Compounds | Mineralocorticoid Receptor | Androgen Receptor | Progesterone Receptor |

| Mexrenone | High | Lower than Spironolactone (B1682167) | Lower than Spironolactone |

| Epoxymexrenone | High (marginally affected) | 10- to 500-fold decrease | 10- to 500-fold decrease |

| Spironolactone | High | High | High |

This table is a qualitative representation based on findings that the epoxy-derivative of mexrenone showed significantly reduced affinity for androgen and progesterone receptors compared to spironolactone. nih.gov

Assessment of Cellular Proliferation and Differentiation in Relevant Tissue Cultures

Aldosterone has been implicated in promoting cellular proliferation and fibrosis in various tissues, including the heart and blood vessels. These effects are thought to contribute to the pathological remodeling seen in cardiovascular diseases. Mineralocorticoid receptor antagonists like mexrenoate potassium are expected to counteract these effects.

While direct studies on the effect of mexrenoate potassium on the proliferation and differentiation of cardiac fibroblasts or vascular smooth muscle cells are limited, research on related mechanisms provides some insights. For instance, studies have shown that increased extracellular potassium can directly inhibit the proliferation of cultured vascular smooth muscle cells. nih.gov This effect may be relevant to the potassium-sparing nature of mexrenoate potassium's action. Furthermore, aldosterone is known to stimulate the differentiation of fibroblasts into myofibroblasts, a key step in tissue fibrosis. By blocking the mineralocorticoid receptor, mexrenoate potassium is anticipated to inhibit this process, thereby exerting anti-fibrotic effects. Research on the hormone relaxin has demonstrated its ability to inhibit angiotensin II- and TGF-beta-mediated fibroblast differentiation and collagen production, highlighting potential therapeutic avenues for targeting cardiac fibrosis. nih.gov

In Vivo Animal Models for Investigating Aldosterone Antagonism Mechanisms

Preclinical studies in animal models have been instrumental in characterizing the pharmacological effects of mexrenoate potassium as an aldosterone antagonist.

Assessment of Renal Sodium Excretion Regulation and Electrolyte Balance in Preclinical Models

In vivo studies in both rats and dogs have demonstrated that mexrenoate potassium effectively antagonizes the sodium-retaining effects of aldosterone. smolecule.com This is evidenced by dose-related natriuretic responses, which are measured as an increase in the urinary sodium-to-potassium (Na+/K+) ratio. smolecule.com In these studies, mexrenoate potassium was found to be more potent than spironolactone, another commonly used aldosterone antagonist. smolecule.com Specifically, it was reported to be 2.1 times as potent as spironolactone in dogs and 4.5 times as potent in rats in reversing the aldosterone-induced depression of the urinary log Na+/K ratio. smolecule.comnih.gov

| Comparative Potency of Mexrenoate Potassium and Spironolactone in Animal Models | ||

| Animal Model | Mexrenoate Potassium Potency (relative to Spironolactone) | Reference |

| Dog | 2.1 times | smolecule.comnih.gov |

| Rat | 4.5 times | smolecule.comnih.gov |

Despite its potent aldosterone antagonist activity, mexrenoate potassium showed minimal intrinsic diuretic activity in intact rats, with an estimated potency of less than 0.4% that of hydrochlorothiazide (B1673439) based on sodium output. smolecule.com This highlights that its primary mechanism of action is the specific antagonism of aldosterone rather than a general diuretic effect.

Cardioprotective and Vasculoprotective Mechanisms in Animal Models of Cardiac and Vascular Dysfunction

The antihypertensive effects of mexrenoate potassium have been demonstrated in a dog model of established hypertension (Page model). smolecule.com In this model, both mexrenoate and spironolactone showed equivalent antihypertensive responses. smolecule.com The onset of the antihypertensive effect was observed on the second day of treatment, with the maximum response occurring on the fifth day. smolecule.com

The cardioprotective and vasculoprotective effects of mineralocorticoid receptor antagonists are believed to extend beyond their blood pressure-lowering effects. Aldosterone is known to promote inflammation, fibrosis, and endothelial dysfunction in the cardiovascular system. plos.orgresearchgate.net By blocking the mineralocorticoid receptor, mexrenoate potassium can mitigate these detrimental effects. Animal models of cardiac and vascular dysfunction, such as those with heart failure or induced cardiac fibrosis, are crucial for investigating these protective mechanisms. frontiersin.orgnih.gov While specific studies detailing the effects of mexrenoate potassium on cardiac remodeling and vascular fibrosis are not extensively available, the known consequences of mineralocorticoid receptor blockade strongly suggest a beneficial role. For example, studies with other mineralocorticoid receptor antagonists have shown a reduction in cardiac fibrosis and an improvement in cardiac function in animal models of heart failure. nih.govresearchgate.netfrontiersin.org

Investigation of Anti-inflammatory Pathways in Animal Models (e.g., regulation of IL-6/JAK2/STAT3 signaling pathway in inflammatory pain)

Preclinical research in animal models has provided significant insights into the anti-inflammatory mechanisms of potassium canrenoate, a compound closely related to mexrenoate potassium. These studies have specifically highlighted its role in modulating the Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway, a critical cascade in the pathogenesis of inflammatory pain.

Detailed Research Findings

In a notable study utilizing a Freund's complete adjuvant (FCA)-induced inflammatory pain model in rats, the administration of potassium canrenoate was found to attenuate nociceptive behaviors. nih.govwiley.com This model mimics the inflammation and pain sensitivity observed in chronic inflammatory conditions. The research demonstrated that potassium canrenoate exerts its anti-inflammatory and analgesic effects through a nongenomic pathway involving direct interaction with inflammatory cytokines. nih.gov

The investigation revealed that potassium canrenoate competitively binds to IL-6. nih.gov IL-6 is a pleiotropic cytokine that plays a central role in inflammation and is known to be upregulated in inflammatory pain states. mdpi.com The binding of potassium canrenoate to IL-6 interferes with the cytokine's ability to activate its receptor, thereby inhibiting the downstream activation of the JAK2/STAT3 pathway. nih.gov

The activation of this pathway is a key step in the central sensitization process that occurs in the spinal cord and contributes to pain hypersensitivity. mdpi.com The study showed that treatment with potassium canrenoate led to a decrease in the spinal levels of phosphorylated JAK2 (pJAK2) and phosphorylated STAT3 (pSTAT3). nih.govwiley.com This indicates a direct inhibitory effect on the signaling cascade responsible for translating the inflammatory signal into a neuronal response. Molecular docking studies further supported these findings by demonstrating a stable interaction between potassium canrenoate and the THR138 binding site of IL-6 through a strong hydrogen bond. nih.gov

The aberrant activation of the JAK2/STAT3 pathway is a recognized feature in various chronic pain models, where it triggers the release of pro-inflammatory cytokines and contributes to neuroinflammation by interacting with microglia and astrocytes. mdpi.com The ability of potassium canrenoate to modulate this pathway underscores its potential as an anti-inflammatory agent.

Data on a Key Signaling Pathway

The following table summarizes the observed effects of potassium canrenoate on the key components of the IL-6/JAK2/STAT3 signaling pathway in an animal model of inflammatory pain.

Metabolic Pathways and Biotransformation of Mexrenoate Potassium Anhydrous

Elucidation of Major Metabolic Routes in Preclinical Species (in vitro and in vivo studies)

Preclinical studies in various animal models have been instrumental in delineating the primary metabolic pathways of mexrenoate potassium anhydrous. Following administration, mexrenoate potassium, which is the potassium salt of an open-ring carboxylic acid, is believed to be in equilibrium with its corresponding lactone form, mexrenone (B1676546). nih.gov This conversion is a key initial step in its metabolism.

The primary metabolic routes for steroidal aldosterone (B195564) antagonists like mexrenoate potassium involve enzymatic modifications of the steroid nucleus. While specific in vivo and in vitro studies dedicated solely to mexrenoate potassium are limited, inferences can be drawn from extensive research on its close structural analogs, spironolactone (B1682167) and canrenoate (B1263433) potassium. For these related compounds, metabolism primarily occurs in the liver. nih.gov

In vivo studies in rats with the related compound potassium canrenoate have shown that it is metabolized to various derivatives, including canrenone (B1668266). nih.gov Given the structural similarity, a principal metabolic route for mexrenoate potassium is the conversion to its active lactone metabolite, mexrenone. nih.gov Further metabolism is anticipated to proceed from this central metabolite.

Identification and Structural Characterization of this compound Metabolites

The primary and most well-documented metabolite of this compound is mexrenone . nih.gov This transformation involves the closure of the γ-hydroxy acid side chain to form the γ-lactone ring.

Further metabolism of mexrenone, while not extensively detailed in dedicated public-domain research, can be inferred from the metabolic pathways of the structurally similar canrenone, a major metabolite of spironolactone and potassium canrenoate. nih.govbioscientifica.com For canrenone, further biotransformation in preclinical models has been shown to yield hydroxylated and epoxidated derivatives. nih.govresearchgate.net It is plausible that mexrenone undergoes similar metabolic transformations, leading to the formation of various hydroxylated and potentially epoxidated metabolites. The exact structures of these downstream metabolites of mexrenone would require specific analytical studies for confirmation.

Role of Specific Cytochrome P450 Isozymes and Other Metabolizing Enzymes in Biotransformation

The biotransformation of steroidal compounds is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For structurally related aldosterone antagonists, CYP3A4 has been identified as a key enzyme in their metabolism. ahajournals.orggoogle.com For instance, eplerenone, which is a 9,11α-epoxy derivative of mexrenone, is primarily metabolized by CYP3A4. iiab.me This strongly suggests that CYP3A4 is also a principal enzyme involved in the metabolism of mexrenoate potassium and its metabolite mexrenone.

Other metabolizing enzymes, such as those involved in phase II conjugation reactions (e.g., glucuronidation or sulfation), may also play a role in the further metabolism and elimination of mexrenoate potassium metabolites. Studies on canrenone have identified glutathione (B108866) (GSH) conjugates of its epoxide metabolites, indicating the involvement of glutathione-S-transferases (GSTs) in the detoxification pathway. nih.gov

Comparative Metabolomics with Structurally Related Steroids (e.g., Spironolactone, Canrenoate Potassium)

A comparative analysis of the metabolism of mexrenoate potassium with spironolactone and canrenoate potassium reveals both similarities and crucial differences, largely dictated by their structural nuances.

| Compound | Key Structural Feature | Primary Metabolite(s) | Notable Metabolic Pathways |

| Mexrenoate Potassium | 7α-methoxycarbonyl group | Mexrenone | Conversion to lactone form. |

| Spironolactone | 7α-thioacetyl group | Canrenone, 7α-thiomethylspironolactone (TMS), 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | Dethioacetylation to canrenone; sulfur-retaining pathways. nih.gov |

| Canrenoate Potassium | No substituent at C7 | Canrenone | Conversion to lactone form; subsequent epoxidation. nih.govbioscientifica.com |

The most significant difference lies in the metabolism of the C7 substituent. Spironolactone undergoes extensive metabolism of its 7α-thioacetyl group, leading to sulfur-containing metabolites that are not formed from canrenoate potassium or, presumably, from mexrenoate potassium. bioscientifica.com Conversely, the metabolic fate of the 7α-methoxycarbonyl group of mexrenoate potassium is a distinguishing feature, though not extensively characterized in available literature.

In Vitro Assessment of Metabolite Bioactivity and Mutagenic Potential (e.g., 3-hydroxy-6,7-epoxy-canrenone derivatives)

While specific in vitro bioactivity and mutagenicity data for mexrenoate potassium metabolites are not readily found in public literature, significant insights can be gained from studies on canrenoate potassium metabolites. In vitro studies using the mouse lymphoma assay revealed that certain metabolites of canrenone, specifically 3α- and 3β-hydroxy-6β,7β-epoxy-canrenone, were direct-acting mutagens. nih.govresearchgate.net Their precursor epoxides, 6α,7α- and 6β,7β-epoxy-canrenone, were not found to be mutagenic under the same conditions. nih.govresearchgate.net

Crucially, these mutagenic epoxide pathway metabolites were not formed from spironolactone under identical in vitro conditions. nih.gov This difference in metabolic profile is thought to explain the different toxicological profiles of spironolactone and canrenoate potassium. nih.gov Given that mexrenone, the primary metabolite of mexrenoate potassium, shares the core steroidal structure of canrenone, there is a theoretical potential for the formation of similar bioactive and potentially mutagenic metabolites, although this has not been experimentally confirmed.

Investigation of Enzyme Inhibition/Induction by this compound and its Metabolites

The potential for mexrenoate potassium and its metabolites to inhibit or induce metabolizing enzymes is an important consideration for predicting drug-drug interactions. Spironolactone has been shown to be an inhibitor of CYP2C8 and CYP3A4/5 in vitro. fda.gov It is plausible that mexrenoate potassium and its metabolites could exhibit similar inhibitory effects on these CYP isozymes due to their structural similarities.

Furthermore, some steroidal compounds are known to be inducers of metabolizing enzymes. For example, repeated administration of some steroids can lead to an increase in their own metabolism. nih.govresearchgate.net While specific data on enzyme induction by mexrenoate potassium is scarce, this possibility cannot be ruled out and would warrant investigation in dedicated preclinical studies.

Computational Chemistry and Rational Drug Design for Mexrenoate Potassium Anhydrous Analogues

Molecular Modeling and Docking Studies of Receptor-Ligand Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. For analogues of mexrenoate potassium, the target is the ligand-binding domain (LBD) of the mineralocorticoid receptor. nih.gov Docking studies simulate the placement of antagonists within the MR's hydrophobic ligand-binding pocket, providing insights into the key interactions that confer antagonistic activity. sci-hub.se

Research involving the MR LBD has identified several critical amino acid residues that stabilize the binding of antagonists like spironolactone (B1682167). nih.gov These interactions are essential for preventing the conformational changes required for receptor activation. Key residues within the MR LBD that interact with steroidal and non-steroidal antagonists include:

Arginine (Arg817) and Glutamine (Gln776): These residues form hydrogen bonds with the ligand, anchoring it within the binding pocket. sci-hub.se

Asparagine (Asn770): Forms a crucial hydrogen bond interaction, particularly with the 1,4-benzoxazin-3-one motif found in some non-steroidal antagonists. sci-hub.se

Threonine (Thr945): Contributes to the hydrogen bond network that stabilizes the ligand. sci-hub.se

Methionine (Met852): The movement of this residue can create a pocket that accommodates parts of the antagonist structure. sci-hub.se

A study that performed a molecular docking screen for compounds structurally similar to known antagonists identified two novel compounds, C79 and E67, highlighting the power of these methods in discovering new potential drugs. nih.govnih.govresearchgate.net The binding of these ligands is facilitated by key residues within the binding site. nih.gov The design of new ligands that are selective and possess properties suitable for oral administration remains a challenge due to the lipophilic nature of the MR binding pocket. sci-hub.se

| Residue | Interaction Type | Role in Antagonism | Source |

|---|---|---|---|

| Gln776 | Hydrogen Bond | Acts as a gatekeeper residue, anchoring the ligand. | sci-hub.se |

| Asn770 | Hydrogen Bond | Forms bidentate hydrogen bonds with specific antagonist motifs. | sci-hub.se |

| Arg817 | Hydrogen Bond | Forms hydrogen bonds with the A-ring ketone of steroidal ligands. | sci-hub.sepnas.org |

| Thr945 | Hydrogen Bond | Provides a weak hydrogen bond interaction, contributing to stability. | sci-hub.se |

| Met852 | Hydrophobic Interaction | Creates a pocket to accommodate extensions on the antagonist scaffold. | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Aldosterone (B195564) Antagonism

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov For aldosterone antagonists, QSAR models are developed to predict the antagonistic potency based on various molecular descriptors. This approach helps in prioritizing the synthesis of new analogues with a higher probability of success.

The development of a QSAR model for MR antagonists involves several steps:

Data Set Compilation: A series of mexrenoate analogues with experimentally determined antagonist activities (e.g., IC50 values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each analogue. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

While specific QSAR studies on mexrenoate are not prominent, the principles are widely applied in the optimization of MR antagonists. nih.gov For instance, property-based lead optimization, a concept related to QSAR, was instrumental in the discovery of the non-steroidal antagonist AZD9977. sci-hub.se The challenge in designing MR antagonists often lies in balancing potency with physicochemical properties to achieve a drug-like profile, a task where QSAR modeling can be highly effective. sci-hub.se

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds with Enhanced Selectivity

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For aldosterone antagonism, a pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the MR. researchgate.net

A pharmacophore model for MR antagonists can be generated based on the structure of known active ligands like spironolactone or from the receptor-ligand complex structure itself. sci-hub.seresearchgate.net Such a model typically includes:

Hydrogen Bond Acceptors: To interact with key residues like Asn770 and Arg817. sci-hub.seresearchgate.net

Hydrophobic Areas: To fit into the lipophilic pockets of the MR binding site. researchgate.net

Exclusion Volumes: To define regions of space that should not be occupied by the ligand to avoid steric clashes. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. nih.gov This involves searching large chemical databases to identify novel molecules that match the pharmacophore's features. This approach was successfully used to identify AZD9977 through the screening of AstraZeneca's corporate collection, which began with a pharmacophore model based on the MR-spironolactone complex. sci-hub.se Virtual screening is particularly valuable for scaffold hopping—finding new core chemical structures that can serve as a starting point for developing antagonists with improved selectivity over other steroid receptors like the androgen (AR) and progesterone (B1679170) (PR) receptors. acs.org

De Novo Drug Design Principles Applied to Steroidal Mineralocorticoid Antagonists

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a biological target. This approach leverages the structural information of the target, in this case, the MR LBD, to build ligands piece by piece. The goal is to design molecules with optimal shape and chemical complementarity to the receptor's binding pocket.

The principles of de novo design as applied to mineralocorticoid antagonists would involve:

Binding Site Analysis: Identifying key interaction points and subpockets within the MR LBD using crystal structures or homology models.

Fragment Placement: Placing small molecular fragments that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) in these subpockets.

Scoring and Optimization: Evaluating the designed molecules for predicted binding affinity, drug-like properties, and synthetic feasibility.

The evolution from steroidal MRAs like spironolactone and mexrenoate to non-steroidal MRAs such as finerenone, esaxerenone, and apararenone (B1665126) exemplifies the application of these design principles. researchgate.netumich.edunih.gov Medicinal chemists sought to overcome the limitations of the steroidal scaffold, such as off-target effects on other steroid receptors. researchgate.netjacc.org By designing novel, non-steroidal scaffolds, they achieved greater selectivity and unique pharmacological profiles, demonstrating a successful application of structure-based and rational design principles. nih.gov

Molecular Dynamics Simulations to Elucidate Receptor-Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to observe the conformational changes and interactions over time. biorxiv.org These simulations are crucial for understanding the precise mechanisms of antagonism and for refining the design of new analogues.

For the mineralocorticoid receptor, MD simulations have been used to study the binding of endogenous agonists (aldosterone, cortisol) and antagonists (spironolactone). nih.govnih.gov Key findings from these simulations include:

Complex Stability: MD simulations can assess the stability of the ligand within the binding pocket over the simulation time, often measured by the root-mean-square deviation (RMSD) of the ligand's atoms. Studies have shown that antagonists like spironolactone maintain stable binding throughout simulations. nih.govnih.govresearchgate.net

Receptor Conformation: Antagonist binding induces specific conformational changes in the receptor. A notable change is the movement of helix 12 of the LBD, which prevents the recruitment of coactivator proteins necessary for gene transcription. nih.govnih.govresearchgate.net

Interaction Dynamics: MD simulations reveal the dynamic nature of hydrogen bonds and other interactions. For instance, hydrogen bond formation plays a more significant role in the binding of endogenous agonists compared to antagonists. nih.govnih.gov

Binding Free Energy Calculation: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy of a ligand, providing a quantitative estimate of its binding affinity. nih.gov

A 2019 study used MD simulations to uncover the molecular basis for why spironolactone acts as an antagonist in human MR but as an agonist in zebrafish MR, tracing the difference to a single amino acid substitution. pnas.org Such insights are invaluable for understanding the structural basis of agonism versus antagonism and for designing species-specific or highly selective drugs.

| Ligand | Average Protein Backbone RMSD (nm) | Binding Free Energy (MM-PBSA) | Key Observation | Source |

|---|---|---|---|---|

| Aldosterone (Agonist) | 0.20 | Similar to antagonists | Prominent role of hydrogen bonds in binding. | nih.gov |

| Cortisol (Agonist) | 0.18 | Similar to antagonists | Stable binding within the MR LBD. | nih.gov |

| Spironolactone (Antagonist) | 0.21 | Similar to agonists | Induces movement in helix 12, consistent with antagonism. | nih.govnih.gov |

| C79 (Novel Antagonist) | 0.19 | Similar to spironolactone | Demonstrates binding properties comparable to spironolactone. | nih.govresearchgate.net |

| E67 (Novel Antagonist) | 0.19 | Similar to spironolactone | Exhibits trends in hydrogen bond formation consistent with antagonist behavior. | nih.govresearchgate.net |

Solid State Science and Pharmaceutical Material Research for Mexrenoate Potassium Anhydrous

Polymorphism and Pseudopolymorphism of Mexrenoate Potassium Anhydrous: Characterization and Interconversion Dynamics

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a crucial consideration in pharmaceutical development. These different crystal lattices, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which in turn affect a drug's bioavailability and shelf-life. google.com For steroidal compounds, polymorphism is a common phenomenon, with an estimated 23% of steroids existing in multiple forms. googleapis.com

Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates (or hydrates if the solvent is water). google.com Like polymorphs, pseudopolymorphs are distinct solid forms with their own unique properties. The control of polymorphic and pseudopolymorphic forms is a significant challenge, as inadvertent conversion from a desired form to a less stable or less soluble form can compromise the quality and consistency of the final product. google.com

Investigation of Amorphous Solid Forms and Their Physicochemical Stability in Research Contexts

In contrast to the highly ordered structure of crystalline solids, amorphous forms lack a long-range molecular order. This disordered state places the molecules in a higher energy state, which often translates to increased apparent solubility and faster dissolution rates—a desirable trait for poorly soluble drugs. google.com

However, this thermodynamic instability also makes amorphous solids prone to spontaneously crystallize into a more stable, lower-energy crystalline form over time, particularly under conditions of elevated temperature and humidity. google.com This potential for recrystallization poses a significant challenge to the physical stability of a drug product.

For steroidal aldosterone (B195564) antagonists, which are often lipophilic, formulating them in an amorphous state can be a strategy to enhance bioavailability. epo.orggoogleapis.com Research on related compounds, such as drospirenone, has explored the creation of stabilized amorphous solid dispersions, where the drug is molecularly dispersed within a polymer or silica (B1680970) carrier. google.comepo.org This approach aims to inhibit crystallization and maintain the solubility advantage of the amorphous form. nih.gov Specific studies on the preparation and physicochemical stability of amorphous this compound have not been identified in publicly accessible literature.

Co-crystallization Strategies for Modulating Solid-State Properties in Research Applications

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API). A co-crystal is a multi-component crystalline solid where the API and one or more co-formers are present in a stoichiometric ratio and are linked by non-covalent interactions, such as hydrogen bonds.

This strategy can be employed to improve properties like solubility, dissolution rate, stability (including to moisture), and mechanical characteristics without altering the chemical structure of the API itself. google.com While extensive research exists on co-crystallization for many APIs, specific studies applying this strategy to this compound are not found in the reviewed literature. The concept of forming multi-functional ionic liquid compositions, which can be seen as a related approach to creating novel solid forms with tunable properties, has been proposed for a wide range of compounds, including mexrenoate potassium, to overcome challenges like polymorphism. google.com

Advanced Characterization Techniques for Solid Forms (e.g., X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis, Solid-State NMR)

A comprehensive characterization of solid-state forms is essential in pharmaceutical research. A suite of analytical techniques is typically used to identify and differentiate between crystalline and amorphous forms and to study their properties. googleapis.compsu.edu While specific analytical data for different solid forms of this compound are not published, the application of these standard techniques would be fundamental to its solid-state investigation.

| Technique | Abbreviation | Information Provided | Relevance to this compound |

| Powder X-ray Diffraction | PXRD | Provides a unique diffraction pattern for each crystalline form based on its crystal lattice. An absence of sharp peaks indicates an amorphous material. epo.org | To identify different polymorphs, confirm the crystalline or amorphous nature of a sample, and detect crystallinity changes during stability studies. |

| Differential Scanning Calorimetry | DSC | Measures the heat flow into or out of a sample as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions. psu.edu | To determine the melting point and purity of crystalline forms, study polymorph interconversions, and identify the glass transition temperature of the amorphous form. |

| Thermogravimetric Analysis | TGA | Measures the change in mass of a sample as a function of temperature. psu.edu | To assess thermal stability and decomposition temperature. For pseudopolymorphs, it can quantify the amount of bound solvent (e.g., water in a hydrate). |

| Solid-State Nuclear Magnetic Resonance Spectroscopy | ssNMR | Provides information about the local molecular environment in the solid state. It can distinguish between different polymorphic forms that may be indistinguishable by other methods. nih.govresearchgate.net | To characterize polymorphs and amorphous forms at a molecular level and to study drug-excipient interactions in amorphous solid dispersions. google.com |

Impact of Solid-State Forms on In Vitro Dissolution and Cellular Permeation Studies

The solid-state form of an API has a direct and significant impact on its in vitro dissolution rate. google.com According to the Noyes-Whitney equation, the dissolution rate is proportional to the drug's solubility. Since different polymorphs and the amorphous form have different solubilities, they will also have different dissolution rates. google.comgoogleapis.com Generally, the relationship is as follows: Amorphous > Metastable Polymorph > Stable Polymorph in terms of both solubility and dissolution rate.

The table below illustrates the expected theoretical impact of different solid-state forms on key pharmaceutical properties.

| Solid-State Form | Thermodynamic Stability | Expected Solubility | Expected Dissolution Rate | Potential Impact on Permeation |

| Stable Crystalline Polymorph | High | Low | Slow | Rate may be limited by slow dissolution. |

| Metastable Crystalline Polymorph | Intermediate | Intermediate | Intermediate | Improved permeation compared to the stable form due to higher concentration gradient. |

| Amorphous Form | Low | High | Fast | Potentially highest permeation rate due to rapid generation of a supersaturated solution at the absorption site. google.com |

| Hydrate/Solvate (Pseudopolymorph) | Variable | Generally Lower than Anhydrate | Generally Slower than Anhydrate | Permeation may be reduced due to lower solubility. |

While these principles are fundamental, specific in vitro dissolution and cellular permeation studies comparing different solid forms of this compound are not available in the scientific literature.

Advanced Analytical Methodologies for Mexrenoate Potassium Anhydrous Research

Development and Validation of High-Performance Chromatographic Assays for Preclinical Studies (e.g., HPLC-UV, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Mexrenoate potassium and its active metabolite, canrenone (B1668266), in preclinical research. The development of robust HPLC methods coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is essential for determining the compound's concentration in various matrices.

Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation, sensitivity, and speed. A validated method for the simultaneous analysis of canrenone and its metabolites utilizes a reversed-phase C18 column with a gradient elution of water and methanol (B129727). nih.gov The validation process is conducted according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.govfrontiersin.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies at different concentration levels. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For canrenone, LOD and LOQ have been reported in the range of 0.1-0.12 mg/L and 0.5-0.67 mg/L, respectively. nih.gov

The table below summarizes typical HPLC conditions for analyzing canrenone, a key metabolite of Mexrenoate potassium. nih.gov

Interactive Data Table: HPLC-UV Conditions for Canrenone Analysis

| Parameter | Condition |

|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Water and Methanol (gradient elution) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 280 nm |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable tools for confirming the chemical structure of Mexrenoate potassium anhydrous and assessing its purity. researchgate.net Each technique provides unique information about the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of the Mexrenoate molecule, which is critical for unequivocal structure confirmation. It is also used to characterize process-related impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. It is used to identify the presence of specific functional groups. The IR spectrum of Mexrenoate potassium would show characteristic absorption bands corresponding to its carbonyl groups (in the lactone ring and ketone) and other structural features, serving as a unique fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Due to spectral overlap in complex mixtures, standard UV spectrophotometry can be challenging. bohrium.com However, derivative spectrophotometry can be employed to resolve overlapping peaks and enhance the quantification of compounds like potassium canrenoate (B1263433) in mixtures. bohrium.com

Interactive Data Table: Application of Spectroscopic Techniques

| Technique | Application in Mexrenoate Potassium Research | Information Obtained |

|---|---|---|

| NMR | Structural Elucidation, Impurity Characterization | Detailed carbon-hydrogen framework, connectivity of atoms |

| IR | Functional Group Identification, Compound Confirmation | Presence of specific chemical bonds (e.g., C=O, C-O) |

| UV-Vis | Quantification, Purity Assessment | Information on conjugated electronic systems |

Mass Spectrometry Applications in Metabolite Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a critical tool for studying the metabolic fate of Mexrenoate potassium. nih.gov It allows for the sensitive detection and structural characterization of metabolites in complex biological matrices such as urine and plasma. ijpras.com

In studies of potassium canrenoate, GC/MS analysis of urine samples has successfully identified several metabolites. nih.gov The use of stable isotope labeling, where a deuterated version of the drug is co-administered with the non-labeled drug, is a powerful technique. This approach creates a unique "doublet" signature in the mass spectrum for the parent drug and its metabolites, making them easier to distinguish from endogenous compounds. nih.gov

Metabolites are formed through various biotransformation reactions, including reduction and hydroxylation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitates the determination of the elemental composition of unknown metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is used to fragment ions, yielding structural information that helps in the definitive identification of the metabolite's structure. nih.gov

Identified urinary metabolites of potassium canrenoate include: nih.gov

Canrenone

Canrenoic acid

Canrenoic acid ester glucuronide

3β-hydroxy-3-deoxocanrenone

3β-hydroxy-4,5α-dihydro-3-deoxocanrenone

3ε-hydroxy-4,5,6,7-tetrahydro-3-deoxocanrenone

Interactive Data Table: Identified Metabolites of Potassium Canrenoate

| Metabolite | Method of Identification | Biological Matrix |

|---|---|---|

| Canrenone | GC/MS, Stable Isotope Labeling | Urine |

| Canrenoic acid | GC/MS, Stable Isotope Labeling | Urine |

| Canrenoic acid ester glucuronide | GC/MS, Stable Isotope Labeling | Urine |

| 3β-hydroxy-3-deoxocanrenone | GC/MS, Stable Isotope Labeling | Urine |

| 3β-hydroxy-4,5α-dihydro-3-deoxocanrenone | GC/MS, Stable Isotope Labeling | Urine |

Bioanalytical Methodologies for In Vitro and In Vivo Sample Analysis (e.g., equilibrium dialysis, protein binding assays)

Understanding the interaction of a drug with plasma proteins is fundamental in preclinical research, as it influences the drug's distribution and availability to its target sites. The fraction of a drug bound to proteins is generally considered inactive. enamine.net Equilibrium dialysis is a widely used and reliable method for determining the plasma protein binding (PPB) of compounds like Mexrenoate potassium. nih.govharvardapparatus.com

The equilibrium dialysis assay involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. harvardapparatus.com The membrane allows the small, unbound drug molecules to diffuse from the plasma chamber into the buffer chamber, but retains the large protein molecules and the protein-bound drug. The system is allowed to incubate until equilibrium is reached, at which point the concentration of the free drug is the same in both chambers. enamine.net

Following dialysis, the concentrations of the drug in the plasma and buffer chambers are measured, typically by a sensitive analytical method like LC-MS. enamine.net The percentage of protein binding is then calculated from these concentrations. The Rapid Equilibrium Dialysis (RED) device is a commercially available system that allows for higher throughput analysis with shorter incubation times compared to traditional methods. nih.gov

Interactive Data Table: Steps in an Equilibrium Dialysis Protein Binding Assay

| Step | Description |

|---|---|

| 1. Preparation | A dialysis unit with two chambers separated by a semi-permeable membrane (e.g., MWCO 12-14 kDa) is used. |

| 2. Sample Addition | Plasma spiked with Mexrenoate potassium is added to one chamber (the plasma chamber). |

| 3. Buffer Addition | A corresponding buffer solution is added to the other chamber (the buffer chamber). |

| 4. Incubation | The unit is incubated to allow the unbound drug to diffuse across the membrane and reach equilibrium. |

| 5. Sample Analysis | Aliquots are taken from both chambers and the drug concentration is quantified using LC-MS. |

| 6. Calculation | The percentage of plasma protein bound drug is calculated based on the concentrations in each chamber. |

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

While specific studies on the cellular imaging of this compound are not widely published, advanced microscopic and imaging techniques offer powerful potential for investigating its cellular and subcellular localization and its effects on ion dynamics. These methods could provide critical insights into its mechanism of action.

Fluorescence Microscopy: This technique could be employed if a fluorescently labeled analog of Mexrenoate potassium were synthesized. Confocal microscopy would allow for high-resolution optical sectioning of cells or tissues, enabling the visualization of the compound's distribution within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles.

Potassium-Sensitive Imaging: Since Mexrenoate potassium acts as an aldosterone (B195564) antagonist, it ultimately affects potassium levels. Novel imaging tools, such as fluorescence imaging-based potassium-sensitive nanosensors, can be used to map the spatiotemporal dynamics of extracellular potassium in real-time. nih.gov These techniques could be applied in cell cultures or tissue slices to study how Mexrenoate potassium modulates potassium homeostasis at a cellular level. nih.gov

Magnetic Resonance Imaging (MRI): Specialized MRI techniques can be used to directly image the distribution of potassium (³⁹K) in tissues. duke.edu This approach has been used to assess regional potassium concentrations in cardiac tissue. duke.edu In a research context, ³⁹K MRI could potentially be used to non-invasively monitor changes in tissue potassium levels in response to Mexrenoate potassium administration in animal models, linking the drug's systemic effects to changes in regional ion concentration. biorxiv.org

These advanced imaging modalities represent future avenues for research to directly visualize the cellular and physiological consequences of Mexrenoate potassium activity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Canrenoate potassium |

| Canrenone |

| Spironolactone (B1682167) |

| Canrenoic acid |

| Canrenoic acid ester glucuronide |

| 3β-hydroxy-3-deoxocanrenone |

| 3β-hydroxy-4,5α-dihydro-3-deoxocanrenone |

| 3ε-hydroxy-4,5,6,7-tetrahydro-3-deoxocanrenone |

| 11-α-hydroxy-canrenone |

| Aldosterone |

| Amoxicillin |

| Clavulanate potassium |

| Sodium benzoate |

| Pralsetinib |

| Altizide |

Future Research Trajectories and Unanswered Questions

Elucidating Novel Mechanisms of Action Beyond Direct Aldosterone (B195564) Receptor Antagonism

While the primary mechanism of mexrenoate potassium is competitive antagonism of the mineralocorticoid receptor, future research could unearth additional, non-classical mechanisms of action. nih.govclevelandclinic.org The MR pathway is complex, involving both genomic and nongenomic signaling. nih.gov Aldosterone can elicit rapid cellular effects that are independent of gene transcription, suggesting the involvement of membrane-associated mineralocorticoid receptors or other signaling cascades. ahajournals.org

Future investigations should aim to determine if mexrenoate potassium can modulate these nongenomic pathways. For example, research could explore whether mexrenoate potassium influences the rapid, aldosterone-induced activation of signaling kinases like mitogen-activated protein kinases (MAPKs) or protein kinase C. ahajournals.org It is also conceivable that steroidal antagonists could have direct effects on ion channels or other membrane proteins, independent of MR binding. Uncovering such mechanisms would provide a more complete understanding of its pharmacological profile and could reveal new therapeutic applications.

Application of Advanced Systems Biology and Omics Technologies in Preclinical Research

The application of systems biology and "omics" technologies (genomics, proteomics, metabolomics) offers a powerful approach to comprehensively map the biological effects of mexrenoate potassium. These technologies can move research beyond the study of single pathways to a holistic view of the cellular and systemic responses to the drug.

Future preclinical studies could employ these technologies to:

Transcriptomics: Analyze changes in gene expression in target tissues (e.g., kidney, heart) following treatment with mexrenoate potassium. This could identify novel genes and pathways regulated by the compound, beyond the well-established targets of aldosterone.

Proteomics: Identify changes in protein expression and post-translational modifications, revealing downstream effects on cellular machinery and signaling networks.

Metabolomics: Characterize shifts in metabolic profiles in response to mexrenoate potassium, providing insights into its influence on cellular energy and substrate utilization.

By integrating these multi-omics datasets, researchers can construct detailed models of the drug's mechanism of action and identify potential biomarkers of efficacy.

Development of Next-Generation Steroidal Mineralocorticoid Receptor Modulators with Tailored Pharmacological Profiles

The field of MR antagonists is moving towards the development of selective mineralocorticoid receptor modulators (SMRMs) with improved pharmacological profiles. nih.gov While newer non-steroidal agents like finerenone have shown promise, there is still potential to develop next-generation steroidal modulators derived from scaffolds like that of mexrenoate potassium. nih.gov The goal is to create compounds that retain the beneficial effects of MR antagonism (e.g., anti-inflammatory, anti-fibrotic) while minimizing off-target effects. researchgate.netresearchgate.net

Future drug discovery programs could focus on modifying the steroidal structure of mexrenoate to:

Enhance selectivity for the mineralocorticoid receptor over other steroid receptors (e.g., androgen and progesterone (B1679170) receptors) to reduce hormonal side effects. mdpi.com

Modulate the recruitment of transcriptional coregulators to the MR, thereby achieving tissue-specific effects. bioscientifica.com

Optimize pharmacokinetic properties to ensure targeted delivery and appropriate duration of action.

This research could lead to the development of novel steroidal MRAs with a better benefit-risk profile for treating cardiovascular and renal diseases. researchgate.net

Bridging In Vitro, In Silico, and In Vivo Preclinical Findings for Translational Research

A significant challenge in drug development is translating preclinical findings into clinical efficacy. A more integrated approach, combining in vitro, in silico, and in vivo models, is crucial for improving the predictive value of preclinical research on compounds like mexrenoate potassium.

In Vitro Models: Advanced cell culture systems, including organoids and "organ-on-a-chip" technologies, can provide more physiologically relevant platforms to study the effects of mexrenoate potassium on human cells and tissues. nih.gov

In Silico Modeling: Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of mexrenoate potassium with the MR ligand-binding domain. mdpi.com These models can help predict binding affinity, understand the structural basis of antagonism, and guide the design of new derivatives with improved properties. mdpi.com

In Vivo Studies: Data from animal models remain essential for understanding the systemic effects of the drug.

By integrating data from these different modalities, researchers can build more robust and predictive models of how mexrenoate potassium will behave in humans, facilitating its translation from the laboratory to the clinic.

Exploration of Receptor Subtype Specificity and Ligand Bias in Mineralocorticoid Receptor Activation

The concept of ligand bias, where a ligand can stabilize specific receptor conformations and preferentially activate certain downstream signaling pathways over others, is an important area of modern pharmacology. While the mineralocorticoid receptor is encoded by a single gene, its activity can be modulated in a tissue-specific and ligand-specific manner through interactions with different coregulatory proteins. bioscientifica.comnih.gov

Future research should investigate whether mexrenoate potassium exhibits any degree of ligand bias in its interaction with the MR. This would involve exploring whether it differentially affects the recruitment of coactivators and corepressors to the receptor compared to aldosterone or other antagonists. nih.gov Understanding these subtleties could explain differences in the biological effects of various MRAs and could be exploited to design new drugs with more precise therapeutic actions. The identification of ligand-specific interactions with the MR may provide the basis for developing novel MR ligands with greater tissue specificity. nih.gov

Interactive Data Table: Preclinical Potency of Mexrenoate Potassium vs. Spironolactone (B1682167)

This table summarizes preclinical data on the potency of mexrenoate potassium compared to spironolactone in antagonizing aldosterone-induced sodium retention.

Q & A

Q. What analytical techniques are recommended for determining the purity of Mexrenoate potassium anhydrous in experimental settings?

To assess purity, combine multiple orthogonal methods: